molecular formula C15H23ClN2O2 B4087105 2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride

2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride

Cat. No. B4087105
M. Wt: 298.81 g/mol
InChI Key: TVXRJBREYQGBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, commonly referred to as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first identified in 2018 and has gained popularity in the research community due to its unique pharmacological properties.

Mechanism of Action

MPHP-2201 exerts its pharmacological effects by binding to the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. The activation of these receptors leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase. This results in the modulation of neurotransmitter release and the regulation of various physiological processes, including pain perception, appetite, and immune function.
Biochemical and Physiological Effects
MPHP-2201 has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. It has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPHP-2201 in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, one of the limitations of using MPHP-2201 is its potential for abuse and dependence, which can lead to ethical concerns in research studies.

Future Directions

There are several future directions for MPHP-2201 research, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. Additionally, further studies are needed to elucidate the mechanisms underlying its pharmacological effects and to develop more selective and potent analogs for use in research and clinical settings.
Conclusion
In conclusion, MPHP-2201 is a synthetic cannabinoid that has gained popularity in the research community due to its unique pharmacological properties. It exhibits potent agonist activity at the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes. However, its potential for abuse and dependence raises ethical concerns in research studies. Future research is needed to investigate its potential therapeutic applications and to develop more selective and potent analogs for use in research and clinical settings.

Scientific Research Applications

MPHP-2201 has been extensively studied for its potential use as a pharmacological tool in various research areas, including neuroscience, pharmacology, and toxicology. It has been shown to exhibit potent agonist activity at the CB1 and CB2 receptors, which are the primary targets of endocannabinoids in the human body. This makes MPHP-2201 a valuable tool for studying the endocannabinoid system and its role in various physiological and pathological processes.

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-19-14-6-4-13(5-7-14)12-15(18)16-8-11-17-9-2-3-10-17;/h4-7H,2-3,8-12H2,1H3,(H,16,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRJBREYQGBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCN2CCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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